molecular formula C22H27ClN2O3 B11333784 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11333784
M. Wt: 402.9 g/mol
InChI Key: UGVNUTGFGWXVPH-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a dimethylphenoxyacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H27ClN2O3/c1-16-11-17(2)13-18(12-16)28-15-22(26)24-14-21(25-7-9-27-10-8-25)19-5-3-4-6-20(19)23/h3-6,11-13,21H,7-10,14-15H2,1-2H3,(H,24,26)

InChI Key

UGVNUTGFGWXVPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethanol, which is then reacted with 3,5-dimethylphenoxyacetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities that are crucial for its application in medicinal chemistry:

  • Antidepressant Activity :
    • The compound has been studied for its potential as a reversible inhibitor of monoamine oxidase A (MAO-A), which is relevant in the treatment of depression. Its mechanism involves increasing levels of neurotransmitters such as serotonin and norepinephrine in the brain, thus improving mood and emotional balance .
  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The activation of caspase pathways has been identified as a mechanism through which the compound exerts its cytotoxic effects .
  • Anti-inflammatory Effects :
    • Research indicates that the compound may inhibit integrin-mediated adhesion in inflammatory models, thereby reducing leukocyte infiltration in inflamed tissues. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis .

Case Study 1: Antidepressant Efficacy

A clinical trial involving patients with major depressive disorder evaluated the efficacy of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide as an antidepressant. Results indicated a significant reduction in depression scores compared to placebo, demonstrating its potential as a therapeutic agent.

Case Study 2: Cancer Treatment

In a study focused on breast cancer cell lines, the compound was shown to significantly inhibit cell proliferation and induce apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the morpholine ring and the introduction of halogen substituents on the phenyl group enhance the compound's affinity for biological targets. The presence of the chlorophenyl moiety is particularly crucial for its cytotoxic properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes may result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl derivatives and morpholine-containing molecules. Examples include:

  • N-[2-(2-chlorophenyl)-2-(piperidin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide
  • N-[2-(2-chlorophenyl)-2-(pyrrolidin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the pharmacological domain. This article summarizes the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H24ClN2O3
  • Molecular Weight : 348.85 g/mol
  • Structural Features :
    • A chlorophenyl group
    • A morpholine ring
    • A dimethylphenoxy moiety

These structural elements contribute to the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound shows affinity for certain neurotransmitter receptors, which may mediate its effects on the central nervous system (CNS).
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anticonvulsant Activity : Preliminary studies indicate that it may possess anticonvulsant properties, comparable to established medications.
  • Analgesic Effects : The compound has shown promise in models of neuropathic pain, suggesting potential applications in pain management.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantEffective in seizure models
AnalgesicReduces pain responses
CNS ActivityModulates neurotransmitter levels

Study 1: Anticonvulsant Efficacy

In a study examining the anticonvulsant effects of various compounds, this compound was evaluated using the maximal electroshock seizure (MES) model. The compound demonstrated a significant reduction in seizure activity with an effective dose (ED50) comparable to that of phenobarbital, indicating its potential as a therapeutic agent for epilepsy .

Study 2: Analgesic Properties

Another research effort focused on the analgesic properties of this compound using formalin-induced pain models. Results indicated that the compound significantly reduced pain scores compared to control groups. The mechanism was hypothesized to involve modulation of pain pathways through receptor interaction .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to identify the influence of various substituents on the biological activity of related compounds. This study highlighted that modifications on the morpholine and phenoxy groups could enhance potency and selectivity for desired biological targets .

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